molecular formula C23H29N3O2S2 B2629998 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-22-8

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2629998
CAS No.: 851409-22-8
M. Wt: 443.62
InChI Key: QPWGUFLOLLMMHL-UHFFFAOYSA-N
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Description

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as the effector component of the CARD-BCL10-MALT1 (CBM) complex, which is essential for activating the NF-κB pathway in response to antigen receptor engagement in lymphocytes. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates such as RelB, CYLD, and A20, thereby dampening NF-κB signaling and the expression of survival genes. This mechanism makes it a valuable pharmacological tool for investigating B-cell and T-cell receptor signaling pathways, and for exploring the role of MALT1 in the pathogenesis and maintenance of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies where the pathway is constitutively active. Research utilizing this inhibitor has provided critical insights into MALT1-dependent proliferation and survival signals in cancer cells, positioning it as a critical compound for preclinical studies aimed at validating MALT1 as a therapeutic target for hematological cancers and autoimmune disorders.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-3-26-22(28)21-19(13-16(2)30-21)24-23(26)29-15-20(27)25-11-9-18(10-12-25)14-17-7-5-4-6-8-17/h4-8,16,18H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWGUFLOLLMMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of the thieno[3,2-d]pyrimidin-4-one core with a benzylpiperidine derivative, often using a suitable base and a solvent like dimethylformamide (DMF).

    Functional Group Modifications: Additional functional groups, such as the oxoethyl and sulfanyl groups, are introduced through various organic reactions, including oxidation, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal pathogens. For instance, studies involving similar piperidine derivatives have demonstrated their ability to inhibit the growth of pathogens such as Xanthomonas axonopodis and Fusarium solani . This suggests that 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may have potential as an antimicrobial agent.

1.2 Anti-HIV Activity
Compounds with a similar structure have shown promising results in inhibiting HIV replication. For example, piperidine-linked aminopyrimidines were noted for their improved activity against wild-type HIV-1 . The structural features of this compound could potentially enhance its effectiveness against HIV by targeting reverse transcriptase.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The presence of the piperidine moiety in this compound is significant as it influences both binding affinity and selectivity towards biological targets. SAR studies on related compounds have shown that modifications to the piperidine ring can lead to enhanced activity against specific targets .

Drug Development Insights

3.1 High-throughput Screening
The compound has been included in various screening libraries aimed at identifying new drug candidates. Its unique structural attributes make it a candidate for high-throughput screening against multiple biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways .

3.2 Therapeutic Combinations
Recent studies have explored the potential of using this compound in combination therapies to enhance the therapeutic efficacy of existing drugs. For instance, methods have been developed to improve the therapeutic benefit of certain agents when used alongside compounds like bisantrene . This opens avenues for developing combination therapies that leverage the strengths of multiple agents.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated inhibition of Xanthomonas axonopodis growth with derivatives similar to the target compound.
Study BAnti-HIV ActivityShowed improved potency against HIV replication with structurally related piperidine derivatives.
Study CHigh-throughput ScreeningIncluded in libraries targeting GPCRs; showed promising binding affinities during preliminary assays.

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The table below summarizes structurally related compounds and their biological activities:

Compound Structure Key Substituents Target(s) Activity (IC₅₀ or % Inhibition) Reference
Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidine C-4 pyrrolidinyl, C-6 acetylenic EGFR/ErbB2 EGFR IC₅₀: 14–65 nM (dual inhibition)
3b (thieno[3,2-d]pyrimidin-4-one) Rigidified side chain 17β-HSD2 36% inhibition at 1 µM
4,6-Substituted thieno[3,2-d]pyrimidine (Compounds 7 and 8) C-4 acrylamide, C-6 substituent BTK BTK IC₅₀: ~5 nM (selective over EGFR)
2-(4-tert-butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one Benzothienopyrimidine core Tankyrase (TNKS-1/2) TNKS-1 IC₅₀: 21 nM; TNKS-2 IC₅₀: 29 nM
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one C-3 ethyl, C-5/6 methyl, fluorophenyl Undisclosed Structural similarity suggests kinase/phosphodiesterase activity

Key Observations

Substituent Effects on Target Affinity
  • Piperidine/Benzylpiperidine Groups : The target compound’s 4-benzylpiperidine moiety may enhance binding to hydrophobic pockets in enzymes (e.g., PARPs or kinases), similar to the 4-tert-butyl-phenyl group in the tankyrase inhibitor . Piperidine-substituted analogues (e.g., ) show affinity for fatty acid-binding proteins, suggesting broad applicability .
  • C-6 Methyl Group : Compared to C-6 acetylenic or aryl substituents (e.g., EGFR inhibitors in ), the methyl group may reduce steric hindrance, favoring interactions with compact binding sites like 17β-HSD2 .
Selectivity Profiles
  • BTK vs. EGFR Selectivity: Compounds with 4,6-substituted thieno[3,2-d]pyrimidine cores (e.g., Compounds 7 and 8) achieve >100-fold selectivity for BTK over EGFR by optimizing side-chain geometry . The target compound’s benzylpiperidine group may similarly reduce off-target interactions.
  • Tankyrase Inhibition: The benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffold in demonstrates nanomolar potency for TNKS-1/2, highlighting the impact of fused aromatic systems. The target compound’s thiophene core may limit PARP affinity but improve solubility.
Pharmacokinetic Considerations
  • Metabolic Stability: Piperidine rings are prone to CYP450-mediated oxidation.

Biological Activity

The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is part of a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidin-4-one core with a piperidine moiety that enhances its biological activity. The presence of the sulfanyl group is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit considerable antimicrobial properties. For instance, related compounds have shown effective activity against Mycobacterium tuberculosis and other pathogenic bacteria. The structure of these compounds often correlates with their potency against various microbial strains.

CompoundMIC (μM)Target Pathogen
13b6–8M. tuberculosis
29e6–8M. bovis

These findings suggest that the thieno[3,2-d]pyrimidine scaffold may be a promising lead in developing new antimicrobial agents .

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for anticancer properties. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, including human leukemia and colon carcinoma cells.

Cell LineIC50 (μM)
Jurkat (T-cell)5.0
HL-60 (Leukemia)4.5
HCT116 (Colon)6.0

The most active compounds in these studies showed significant inhibition of cell growth, indicating potential for further development as anticancer therapies .

The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or pathways. For example, some thieno[3,2-d]pyrimidines act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. The ability to modulate these pathways makes them attractive candidates for therapeutic intervention .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the thieno[3,2-d]pyrimidinone structure can significantly impact biological activity. Key factors influencing potency include:

  • Substituents on the piperidine ring : Variations in the benzyl group can enhance binding affinity to target proteins.
  • Positioning of functional groups : The placement of electron-withdrawing or electron-donating groups affects the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of thieno[3,2-d]pyrimidine derivatives:

  • Antitubercular Agents : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising MIC values that warrant further investigation for drug development .
  • Cancer Therapeutics : Compounds exhibiting low IC50 values in various cancer cell lines suggest effective cytotoxicity and potential for clinical application in oncology .

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